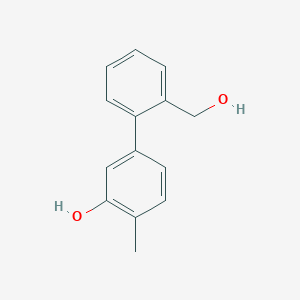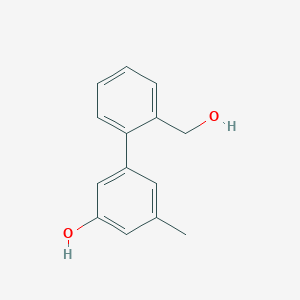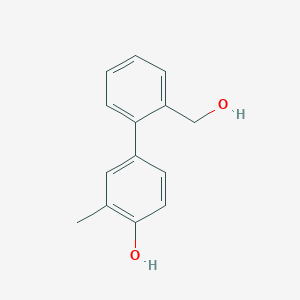
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% (2-HMPMP) is a synthetic compound that is widely used in pharmaceutical, biotechnological, and chemical research applications. It is a white crystalline solid with a melting point of 109°C, and is soluble in water, ethanol, and methanol. 2-HMPMP is a versatile compound that can be used for a variety of purposes, including synthesis, drug delivery, and as a reagent in organic synthesis.
Scientific Research Applications
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% is a versatile compound that can be used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, for the synthesis of new drugs, and as a drug delivery system. In addition, 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% can be used in the synthesis of polymers and other materials for medical and industrial applications.
Mechanism of Action
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% acts as a proton donor in the presence of an acid, which leads to the formation of a cationic species. This cationic species can then react with a variety of compounds, such as nucleophiles and electrophiles, to form new compounds.
Biochemical and Physiological Effects
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and purify. In addition, it is relatively stable and has a wide range of applications. However, there are some limitations, such as the fact that it is not water soluble and can be toxic in high concentrations.
Future Directions
There are a number of potential future directions for research involving 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%. These include further research into its biochemical and physiological effects, exploring its potential as a drug delivery system, and investigating the use of 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% for the synthesis of polymers and other materials. In addition, further research could be conducted into the synthesis of 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%, as well as its potential applications in the pharmaceutical and biotechnological industries.
Synthesis Methods
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with 2-methylphenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with sodium borohydride in the presence of a catalyst, such as palladium chloride. The final product is a white crystalline solid that can be collected and purified by recrystallization.
properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHBIFZHGFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683722 |
Source


|
| Record name | 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-21-3 |
Source


|
| Record name | 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














